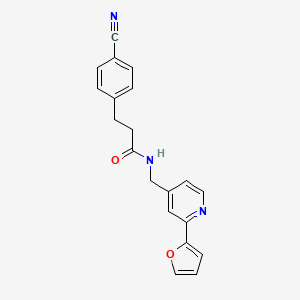![molecular formula C13H13ClN4 B2648396 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 1794300-26-7](/img/structure/B2648396.png)
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride” is a derivative of aminopyrazole . It belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
1H-pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives involve various synthetic strategies and approaches . For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H–benzopyran-3-carboxaldehyde to yield certain products .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride serves as a key precursor in the synthesis of a variety of heterocyclic compounds. Notably, it has been utilized in ionic liquid environments to synthesize 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, showcasing the protocol's benefits in terms of work-up simplicity, mild reaction conditions, high yields, and environmental friendliness (Shi, Zhou, & Liu, 2010). Moreover, microwave-assisted one-pot syntheses in water catalyzed by InCl3 have facilitated the production of carbonylpyrazolo[3,4-b]pyridine derivatives and new chalcone derivatives containing the pyrazolopyridinic moiety, highlighting the utility of this compound in generating N-fused heterocycles with good to excellent yields (Polo et al., 2017).
Structural and Tautomeric Studies
Structural analysis and tautomeric studies of related pyrazolo[3,4-b]pyridine compounds have shed light on the interesting zwitterionic structures these compounds can adopt. For instance, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one has been shown to exist in a zwitterionic form with the proton localized on a nitrogen atom in the piperidine ring. This property has been elucidated through X-ray analysis, providing insights into the tautomeric structures and the stability of these compounds in various states (Buzykin et al., 2014).
Anticancer and Antimicrobial Activities
The bioactivity of derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine has been a subject of interest, particularly in the development of potential anticancer and antimicrobial agents. For instance, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their anticancer activity against various cancer cell lines, demonstrating promising bioactivity at micro molar concentrations (Chavva et al., 2013). Additionally, new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole have shown significant antimicrobial activity, further exemplifying the chemical's potential in drug development (El‐Emary et al., 2002).
Safety and Hazards
Zukünftige Richtungen
1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .
Eigenschaften
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4.ClH/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11;/h2-8H,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGLEXLYNMLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanopropyl)-4-[methyl(propyl)amino]benzamide](/img/structure/B2648313.png)

![Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648316.png)

![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)

![2-Phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2648322.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2648323.png)
![8-(2-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648324.png)
![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2648325.png)

![N-(3,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2648330.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2648331.png)
